molecular formula C12H19N3OS B6469874 N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640896-89-3

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6469874
CAS No.: 2640896-89-3
M. Wt: 253.37 g/mol
InChI Key: YQZFQKRXKOYVTJ-UHFFFAOYSA-N
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Description

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a chemical compound that belongs to the class of thiazolyl derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:

  • Thiazole Formation: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide precursor and a halide source.

  • Pyrrolidine Formation: The pyrrolidine ring is constructed using a suitable amine precursor and a cyclization agent.

  • Carboxamide Formation: The carboxamide group is introduced through a reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thioethers or amines.

  • Substitution: The thiazole and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thioethers and amines.

  • Substitution Products: Substituted thiazoles and pyrrolidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has shown potential as a bioactive molecule, interacting with various biological targets. Medicine: Research indicates its potential as an antibacterial, antifungal, or anticancer agent. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • N-tert-butyl-1-(benzothiazol-2-yl)pyrrolidine-3-carboxamide

  • N-tert-butyl-1-(thiazol-2-yl)pyrrolidine-2-carboxamide

  • N-tert-butyl-1-(thiazol-2-yl)pyrrolidine-4-carboxamide

Uniqueness: N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-tert-butyl-1-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-12(2,3)14-10(16)9-4-6-15(8-9)11-13-5-7-17-11/h5,7,9H,4,6,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZFQKRXKOYVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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